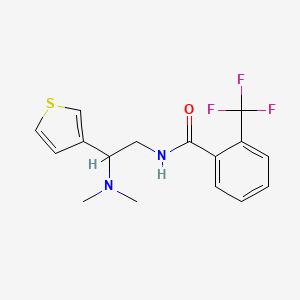

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as DTBZ, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of vesicular monoamine transporter type 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on related compounds like 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide demonstrates the utility of X-ray diffraction studies for understanding molecular interactions, crystal packing, and the stabilization of crystal structures through various hydrogen bonding and π···π interactions (Sharma et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives, showcasing similar functionalities, have been studied for their corrosion inhibiting effects on steel in acidic solutions. These studies highlight the potential of such compounds in protecting metals from corrosion, a crucial aspect in industrial applications (Hu et al., 2016).

Catalytic Activity

Research into lanthanide formamidinates, which share functional groups with the compound , reveals their potential as catalysts in chemical reactions such as the Tishchenko reaction, suggesting applications in synthetic chemistry (Zuyls et al., 2008).

Polymer Science

Studies on the selective quaternization of 2-(Dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers point to applications in creating novel cationic polymers with pH-, salt-, and temperature-responsive properties (Bütün et al., 2001).

Molecular Imaging

The development of PET imaging probes like N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide for the ultrasensitive detection of malignant melanoma showcases the potential of structurally similar compounds in enhancing diagnostic imaging techniques (Pyo et al., 2020).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2OS/c1-21(2)14(11-7-8-23-10-11)9-20-15(22)12-5-3-4-6-13(12)16(17,18)19/h3-8,10,14H,9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAYEHOAHXEIHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1C(F)(F)F)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2565512.png)

![3-cyclopentyl-7-{[2-(1H-indol-3-yl)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565513.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2565516.png)

![4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2565517.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2565524.png)

![11-Methyl-13-{[3-(morpholin-4-yl)propyl]amino}-12-pentyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2565528.png)

![3-(3,4-dimethoxyphenyl)-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2565529.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2565532.png)